n,n-Bis(aminomethyl)methanediamine
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Overview
Description
N,N-Bis(aminomethyl)methanediamine: is a chemical compound with the molecular formula C3H12N4 tris(aminomethyl)amine . This compound features a central methanediamine core with two aminomethyl groups attached to the nitrogen atoms. It is a versatile compound used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(aminomethyl)methanediamine typically involves the reaction of formaldehyde with ammonia under specific conditions. The reaction proceeds through the formation of an intermediate imine, which is then reduced to form the final product. The reaction conditions include maintaining a controlled temperature and using a suitable reducing agent to ensure the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of This compound is carried out on a larger scale using similar synthetic routes. The process involves the continuous addition of ammonia and formaldehyde in a reactor, followed by the reduction step to obtain the final product. The reaction conditions are optimized to maximize yield and purity, and the product is purified through various techniques such as crystallization and distillation.
Chemical Reactions Analysis
N,N-Bis(aminomethyl)methanediamine: undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo-compounds.
Reduction: : Reduction reactions can be used to convert the compound into other amines.
Substitution: : The compound can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: : Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed
Oxidation: : Formation of oxo-compounds such as nitro compounds.
Reduction: : Formation of simpler amines.
Substitution: : Formation of substituted amines and other derivatives.
Scientific Research Applications
N,N-Bis(aminomethyl)methanediamine: has several scientific research applications, including:
Chemistry: : Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: : Employed in the study of enzyme inhibition and as a potential therapeutic agent.
Medicine: : Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: : Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which N,N-Bis(aminomethyl)methanediamine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but the compound generally acts through its amine groups, which can form bonds with biological molecules.
Comparison with Similar Compounds
N,N-Bis(aminomethyl)methanediamine: is similar to other compounds with multiple amine groups, such as ethylenediamine and diethylenetriamine . its unique structure, with two aminomethyl groups attached to a central methanediamine core, sets it apart. This structural difference can lead to variations in reactivity and applications.
Similar Compounds
Ethylenediamine (EDA)
Diethylenetriamine (DETA)
Triethylenetetramine (TETA)
Properties
IUPAC Name |
N',N'-bis(aminomethyl)methanediamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H12N4/c4-1-7(2-5)3-6/h1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIIFXBBGRNTKSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(N)N(CN)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80619437 |
Source
|
Record name | N,N-Bis(aminomethyl)methanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80619437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16777-82-5 |
Source
|
Record name | N,N-Bis(aminomethyl)methanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80619437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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